
3-Bromo-1-(4-fluorophenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(4-fluorophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H11BrFNO. It has a molecular weight of 272.12 . This compound is also known as Methanone, (3-bromo-4-fluorophenyl)-1-piperidinyl .
Molecular Structure Analysis
The InChI code for 3-Bromo-1-(4-fluorophenyl)piperidin-2-one is 1S/C11H11BrFNO/c12-10-2-1-7-14(11(10)15)9-5-3-8(13)4-6-9/h3-6,10H,1-2,7H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
PET Radiotracer Development : A study by Katoch-Rouse & Horti (2003) demonstrated the synthesis of radiolabeled compounds, including N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide. This compound is a potential radiotracer for studying CB1 cannabinoid receptors in the brain via positron emission tomography, showcasing the role of brominated and fluorinated piperidines in developing diagnostic tools.
Enantiomeric Resolution and Simulation Studies : Ali et al. (2016) conducted studies on the enantiomeric resolution of bromo-ethyl-nitrophenyl-piperidine derivatives. They found that hydrogen bonding and π–π interactions are crucial for chiral resolution, indicating the importance of such compounds in chiral chemistry and potential pharmaceutical applications.
Synthesis of Biologically Active Compounds : Wang et al. (2016) described the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. This compound is a key intermediate in creating various biologically active compounds, highlighting the role of brominated and fluorinated piperidines in medicinal chemistry.
X-Ray Diffraction Study : Peeters, Blaton, & Ranter (1994) performed an X-ray diffraction study on compounds related to piperidines. They confirmed the absolute configurations of these compounds, demonstrating the utility of fluorinated piperidines in structural chemistry and drug design.
Synthesis of σ(1) Receptor Ligands : The synthesis of fluorinated spirocyclic piperidines for imaging σ(1) receptors in the central nervous system was explored by Maestrup et al. (2011). This study illustrates the significance of fluorinated piperidines in developing radiotracers and understanding brain functions.
Neuroleptic Agent Synthesis : Nakatsuka, Kawahara, & Yoshitake (1981) synthesized a neuroleptic agent using a piperidine derivative. Their work exemplifies the application of fluorinated piperidines in developing therapeutic agents for mental health conditions.
Future Directions
Piperidine derivatives, such as 3-Bromo-1-(4-fluorophenyl)piperidin-2-one, are important synthetic fragments for drug design and play a significant role in the pharmaceutical industry . Future research could focus on developing new synthetic methods for this compound, studying its reactivity, and exploring its potential applications in medicinal chemistry.
properties
IUPAC Name |
3-bromo-1-(4-fluorophenyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-10-2-1-7-14(11(10)15)9-5-3-8(13)4-6-9/h3-6,10H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNAGEBCCYECJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(4-fluorophenyl)piperidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

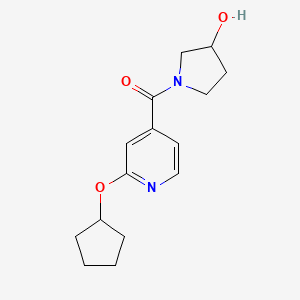
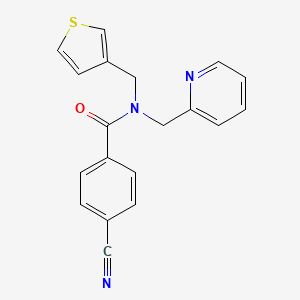
![Methyl 4-(7-ethyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2674779.png)

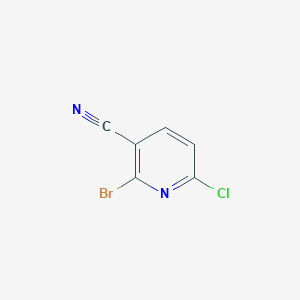
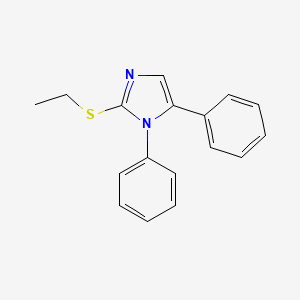
![2-(2-chlorobenzyl)-5-(3-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2674785.png)
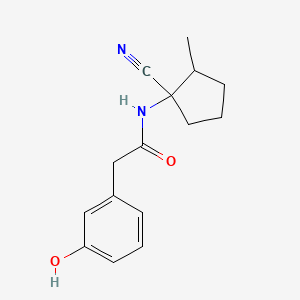
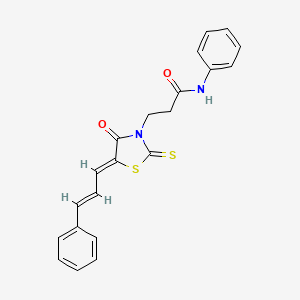
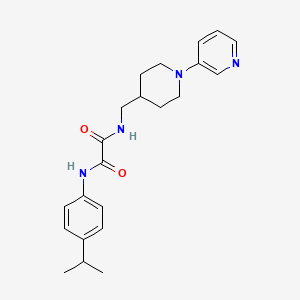
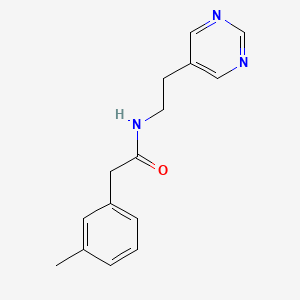
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2674793.png)
![1-[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2674794.png)
![2-([1,1'-Biphenyl]-4-yloxy)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2674796.png)